molecular formula C7H6BrFO B8032503 2-Fluoro-3-hydroxybenzyl bromide

2-Fluoro-3-hydroxybenzyl bromide

Cat. No.: B8032503
M. Wt: 205.02 g/mol
InChI Key: YFYSXGJUYBTEIK-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxybenzyl bromide is an organic compound with the molecular formula C7H6BrFO. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a bromine atom attached to a benzyl ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-hydroxybenzyl bromide typically involves the bromination of 2-fluoro-3-hydroxybenzyl alcohol. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a radical mechanism, resulting in the substitution of the hydroxyl group with a bromine atom .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-hydroxybenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Scientific Research Applications

2-Fluoro-3-hydroxybenzyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-hydroxybenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of the bromine atom makes it a good leaving group, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-3-hydroxybenzyl bromide is unique due to the combination of the fluorine and bromine atoms, which impart distinct reactivity and properties compared to its analogs. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

3-(bromomethyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c8-4-5-2-1-3-6(10)7(5)9/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYSXGJUYBTEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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